molecular formula C17H19FN2O4S B2559526 1-[(3-fluoro-4-methoxyphenyl)methyl]-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one CAS No. 930708-06-8

1-[(3-fluoro-4-methoxyphenyl)methyl]-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one

Cat. No.: B2559526
CAS No.: 930708-06-8
M. Wt: 366.41
InChI Key: VLLRTZBLNWNCJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-[(3-fluoro-4-methoxyphenyl)methyl]-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one is a pyridinone derivative characterized by a dihydropyridin-2-one core substituted with a pyrrolidine-1-sulfonyl group at position 5 and a 3-fluoro-4-methoxybenzyl moiety at position 1. The 3-fluoro-4-methoxyphenyl group may contribute to lipophilicity and influence intermolecular interactions, such as hydrogen bonding or π-stacking, which are critical for biological activity .

Structural validation of such compounds typically employs crystallographic tools like SHELXL for refinement and ORTEP-III for graphical representation, ensuring accurate determination of bond lengths, angles, and puckering conformations .

Properties

IUPAC Name

1-[(3-fluoro-4-methoxyphenyl)methyl]-5-pyrrolidin-1-ylsulfonylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O4S/c1-24-16-6-4-13(10-15(16)18)11-19-12-14(5-7-17(19)21)25(22,23)20-8-2-3-9-20/h4-7,10,12H,2-3,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLLRTZBLNWNCJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-fluoro-4-methoxyphenyl)methyl]-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the fluorinated aromatic precursor, followed by the introduction of the methoxy group through methylation reactions. The pyrrolidine sulfonyl group is then added via sulfonylation reactions, and the final dihydropyridinone core is constructed through cyclization reactions. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control, to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. Key considerations include the selection of raw materials, reaction optimization, and purification techniques. Advanced technologies such as automated reactors and in-line monitoring systems are often employed to maintain consistent quality and minimize waste.

Chemical Reactions Analysis

Nucleophilic Substitution

The pyrrolidine-1-sulfonyl group in the compound can act as a leaving group under alkaline or acidic conditions, enabling nucleophilic substitution. For example:

  • Conditions : Polar aprotic solvents (e.g., DMF, DMSO) with strong bases (e.g., NaH, KOtBu) or acidic conditions (HCl, H2SO4).

  • Products : Substituted dihydropyridinones with new nucleophiles (e.g., alcohols, amines) replacing the sulfonyl group.

This reactivity is analogous to sulfonamide-substituted compounds undergoing SN2 reactions.

Elimination Reactions

The dihydropyridinone ring may undergo elimination to form a pyridine derivative, especially under thermal or acidic conditions:

  • Conditions : Heating (e.g., reflux in toluene) or acidic catalysts (e.g., H2SO4).

  • Product : Aromatic pyridine ring with loss of water.

This behavior is consistent with dihydropyridinone analogs that isomerize or eliminate under elevated temperatures .

Mannich-Type Reactions

The dihydropyridinone ring can participate in Mannich reactions, particularly with sulfonamide-substituted anhydrides:

  • Conditions : Anhydride partners (e.g., maleic anhydride) and bases (e.g., Na2CO3).

  • Product : β-Amino carbonyl compounds formed via C–N bond formation.

Such reactions are exemplified in the synthesis of γ- and δ-lactams using sulfone-substituted anhydrides .

Hydrolysis of the Sulfonamide Group

The pyrrolidine sulfonamide may hydrolyze under acidic or basic conditions:

  • Conditions : Strong acids (HCl) or bases (NaOH) with heat.

  • Products : Sulfonic acid (acidic hydrolysis) or primary amine (basic hydrolysis).

This reactivity is observed in sulfonamide-containing prodrugs, where hydrolysis modulates solubility and bioavailability .

Cyclization Reactions

The dihydropyridinone may engage in cyclization with nucleophilic partners (e.g., amines, alcohols):

  • Conditions : Acidic or basic catalysis (e.g., HCl, pyridine).

  • Product : Fused heterocyclic systems (e.g., pyrrolo[1,2-a]indole derivatives).

Analogous reactions are reported in the synthesis of nitrogen-containing heterocycles via tandem Michael addition/Wittig reactions .

Prodrug Formation

The sulfonamide group may be modified to form prodrugs, enhancing solubility or stability:

  • Conditions : Esterification (e.g., methylene phosphate esters) or amidation.

  • Product : Prodrugs with improved pharmacokinetic profiles.

This strategy is employed in TRPA1 inhibitors to address poor solubility issues .

Data Table: Key Reaction Conditions and Outcomes

Reaction Type Conditions Product Relevance
Nucleophilic Substitution Alkaline/acidic conditions, polar aprotic solvents, strong bases/nucleophilesSubstituted dihydropyridinones (e.g., alcohol/amine derivatives)Analogous to sulfonamide-substituted SN2 reactions
Elimination Thermal (reflux) or acidic catalystsPyridine derivativesCommon in dihydropyridinone isomerization
Mannich Reaction Anhydrides (e.g., maleic anhydride), bases (e.g., Na2CO3)β-Amino carbonyl compoundsDemonstrated in sulfone-substituted anhydride reactions
Hydrolysis Strong acids/bases, heatSulfonic acid or primary amineObserved in prodrug strategies for sulfonamide-containing compounds
Cyclization Acidic/basic catalysis (e.g., HCl, pyridine)Fused heterocycles (e.g., pyrroloindole derivatives)Enabled by dihydropyridinone reactivity
Prodrug Formation Esterification or amidation agents (e.g., methylene phosphate)Solubility-enhanced prodrugsImproves pharmacokinetics in therapeutic agents

Research Findings and Mechanistic Insights

  • Sulfonamide Reactivity : The pyrrolidine sulfonamide group exhibits dual reactivity as a leaving group and a directing group, enabling substitution and cyclization reactions .

  • Dihydropyridinone Stability : The dihydropyridinone core is prone to elimination under thermal stress, forming aromatic pyridine analogs .

  • Prodrug Potential : Sulfonamide hydrolysis or esterification can modulate physicochemical properties, as demonstrated in TRPA1 inhibitor prodrugs .

  • Catalytic Strategies : Phosphine-mediated reactions (e.g., Michael addition/Wittig) highlight the versatility of dihydropyridinones in heterocyclic synthesis .

References EVITACHEM. (2025). 5-(Azepane-1-sulfonyl)-1-[(3-fluoro-4-methoxyphenyl)methyl]-1,2-dihydropyridin-2-one. ACS Publications. (2014). Diastereoselective Synthesis of γ- and δ-Lactams from Imines and .... AA Blocks. (2019). Synthesis and Applications of 9H-Pyrrolo[1,2-a]indole .... PubMed. (2018). 4-Fluoro-5-methylproline Sulfonamide Transient Receptor Potential .... PubMed. (2020). Discovery of (S)-2-(1-(4-Amino-3-(3-fluoro-4-methoxyphenyl)-1 H ....

Scientific Research Applications

Chemistry

1-[(3-fluoro-4-methoxyphenyl)methyl]-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one serves as a valuable building block in organic synthesis. Its unique structure allows for:

  • Synthesis of complex molecules : It can be used as a precursor in multi-step reactions to create more intricate compounds.
  • Study of reaction mechanisms : The compound's reactivity can provide insights into various chemical processes.

Biology

In biological research, this compound is being investigated for:

  • Enzyme inhibition : Its structure suggests potential activity against specific enzymes, which could lead to therapeutic applications.
  • Receptor binding studies : The compound may interact with various receptors, influencing signaling pathways.

Medicine

The therapeutic potential of this compound is being explored in several areas:

  • Cancer treatment : Preliminary studies indicate it may inhibit tumor growth by targeting specific pathways involved in cancer proliferation.
  • Anti-inflammatory effects : The compound shows promise in reducing inflammation through modulation of immune responses.
  • Neurological disorders : Research is ongoing to evaluate its effects on neuroprotection and cognitive enhancement.

Industry

In industrial applications, this compound is utilized for:

  • Development of advanced materials : Its unique chemical properties make it suitable for creating polymers and coatings with enhanced performance characteristics.

Preparation Methods

The synthesis of this compound typically involves several steps:

  • Preparation of the fluorinated aromatic precursor : This step is crucial for establishing the foundation of the molecule.
  • Methylation reactions : Introducing the methoxy group enhances the compound's reactivity.
  • Sulfonylation reactions : Adding the pyrrolidine sulfonyl group is essential for biological activity.
  • Cyclization reactions : Finalizing the dihydropyridinone core through controlled cyclization ensures high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

  • Oxidation : Can form sulfoxides or sulfones, which may have different biological activities.
  • Reduction : Converts the dihydropyridinone core to a saturated pyridinone, potentially altering its pharmacological profile.
  • Substitution reactions : The aromatic ring can participate in electrophilic or nucleophilic substitutions, broadening the scope for further functionalization.

Mechanism of Action

The mechanism of action of 1-[(3-fluoro-4-methoxyphenyl)methyl]-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit enzyme activity by occupying the active site or alter receptor signaling by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues of Pyridinone Derivatives

Core Modifications

(a) 5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one Derivatives

The parent scaffold 5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one (Ref: 10-F775072, ) shares the same pyrrolidine sulfonyl group but lacks the 3-fluoro-4-methoxybenzyl substituent.

(b) 3-(4-Methyl-5-sulfanyl-triazol-3-yl)-1-(trifluoromethylbenzyl)-1,2-dihydropyridin-2-one

This analogue () replaces the pyrrolidine sulfonyl group with a 4-methyl-5-sulfanyl-triazol-3-yl substituent and substitutes the benzyl group with a trifluoromethylphenyl group. The triazole ring introduces hydrogen-bonding capabilities, while the trifluoromethyl group increases electronegativity and lipophilicity compared to the target compound’s methoxy group .

Substituted Pyridinones in Pharmaceuticals

(a) 1-[(1S)-1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl]-4-[2-[(1-methyl-1H-pyrazol-5-yl)amino]-4-pyrimidinyl]-2(1H)-pyridinone

This compound (CAS 1453848-26-4, ) features a pyrimidinyl substituent and a chlorophenyl group. Its molecular weight (440.86 g/mol) exceeds the target compound’s (estimated ~400 g/mol), suggesting differences in solubility and bioavailability. The hydroxyethyl side chain may enhance polar interactions, contrasting with the target’s methoxybenzyl group .

(b) Chromenone-Pyrazolo Pyrimidine Derivatives

Example 64 in includes a fluorinated chromenone core linked to a pyrazolo pyrimidine. While structurally distinct, the shared fluorine atoms and sulfonyl-like groups (e.g., methanesulfonyl) indicate overlapping strategies for optimizing electronic properties and target binding .

Functional Group Analysis

Compound Core Structure Key Substituents Molecular Weight (g/mol)
Target Compound Dihydropyridin-2-one 5-(pyrrolidine-1-sulfonyl), 1-(3-fluoro-4-methoxybenzyl) ~400 (estimated)
10-F775072 () Dihydropyridin-2-one 5-(pyrrolidine-1-sulfonyl) Not provided
CAS 1453848-26-4 () Dihydropyridin-2-one 4-(pyrimidinyl), 1-(chlorophenyl-hydroxyethyl) 440.86
Example 64 () Chromenone-pyrazolo pyrimidine 2-fluoro, 3-(3-fluorophenyl), methoxycarbonyl 536.4 (M++1)
Compound Dihydropyridin-2-one 3-(4-methyl-5-sulfanyl-triazol-3-yl), 1-(trifluoromethylbenzyl) Not provided

Research Findings and Trends

Pyrrolidine Sulfonyl vs. Sulfonyl groups generally enhance solubility via polar interactions, whereas sulfanyl groups (e.g., in ) may participate in disulfide bond formation, affecting redox stability .

Fluorinated Aromatic Moieties :

  • The 3-fluoro-4-methoxybenzyl group in the target compound balances electron-withdrawing (fluoro) and electron-donating (methoxy) effects, optimizing π-π stacking and hydrogen bonding .
  • In contrast, the trifluoromethyl group in ’s analogue increases hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility .

Synthetic Accessibility :

  • The discontinuation of 10-F775072 () suggests challenges in scaling up pyrrolidine sulfonyl derivatives, possibly due to sulfonation step inefficiencies. This underscores the need for robust synthetic routes for the target compound .

Biological Activity

The compound 1-[(3-fluoro-4-methoxyphenyl)methyl]-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure characterized by a dihydropyridinone core, a pyrrolidine sulfonyl group, and a substituted phenyl moiety. The presence of the fluorine and methoxy groups enhances its lipophilicity and may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, primarily in the following areas:

  • Antibacterial Activity : Preliminary studies suggest that derivatives of similar structures show moderate to strong antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. Compounds with similar structures have demonstrated significant AChE inhibition, which is crucial for treating neurological disorders .
  • Anticancer Potential : The dihydropyridinone scaffold has been linked to anticancer properties in various studies. For instance, compounds derived from this scaffold have shown promising results against several cancer cell lines .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The sulfonamide functionality is known for its role in enzyme inhibition. Compounds with similar moieties have been shown to effectively inhibit urease and AChE, contributing to their pharmacological profile .
  • Binding Affinity : Molecular docking studies indicate that the compound may interact favorably with target proteins due to its structural features, enhancing its potential as a therapeutic agent .
  • Cellular Uptake : The lipophilic nature of the compound may facilitate cellular uptake, allowing it to exert its effects more effectively within biological systems .

Antibacterial Efficacy

In a study evaluating the antibacterial properties of related compounds, several were found to exhibit significant activity against Salmonella typhi with IC50 values ranging from 2.14 µM to 6.28 µM. These findings suggest that modifications in the chemical structure can enhance antibacterial potency .

Anticancer Activity

Another investigation focused on the anticancer potential of dihydropyridinone derivatives revealed that certain analogs exhibited IC50 values below 100 µM against multiple cancer cell lines. This indicates a promising avenue for further development in cancer therapeutics .

Data Table

Biological ActivityRelated CompoundIC50 Value (µM)Reference
Antibacterial (S. typhi)Compound A2.14
Antibacterial (B. subtilis)Compound B6.28
AChE InhibitionCompound C0.63
Anticancer (various lines)Compound D<100

Q & A

Q. What are the optimal synthetic routes for preparing 1-[(3-fluoro-4-methoxyphenyl)methyl]-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one, and how can reaction conditions be optimized?

Methodological Answer:

  • Key Steps :
    • Sulfonylation : Introduce the pyrrolidine-1-sulfonyl group via nucleophilic substitution using pyrrolidine and a sulfonyl chloride derivative under inert conditions (e.g., N₂ atmosphere) .
    • Methylation : Attach the 3-fluoro-4-methoxyphenylmethyl moiety using a Friedel-Crafts alkylation or palladium-catalyzed coupling, as described for structurally analogous pyridinones .
    • Cyclization : Form the dihydropyridin-2-one core via acid-catalyzed cyclization of intermediate keto-enol tautomers .
  • Optimization : Use high-throughput screening to vary catalysts (e.g., Pd(OAc)₂ for coupling), solvents (DMF or THF), and temperatures (80–120°C). Monitor purity via HPLC and adjust stoichiometry to minimize byproducts .

Q. How can NMR and IR spectroscopy be utilized to confirm the structural integrity of this compound?

Methodological Answer:

  • 1H NMR :
    • Expect signals for the dihydropyridinone ring protons at δ 5.8–6.2 ppm (H-3 and H-4) and the methoxy group at δ 3.8–4.0 ppm.
    • Aromatic protons from the 3-fluoro-4-methoxyphenyl group appear as doublets (J = 8–10 Hz) between δ 6.8–7.5 ppm .
  • 13C NMR : Confirm the carbonyl (C=O) at ~165–170 ppm and sulfonyl (SO₂) carbons at ~45–50 ppm .
  • IR : Key absorptions include C=O stretch (~1680 cm⁻¹), S=O asymmetric/symmetric stretches (~1350 cm⁻¹ and ~1150 cm⁻¹), and C-F stretch (~1250 cm⁻¹) .

Q. What solubility and stability profiles should be characterized for this compound in preclinical studies?

Methodological Answer:

  • Solubility : Test in DMSO, PBS (pH 7.4), and simulated gastric fluid using shake-flask or UV-Vis spectrophotometry. Structurally similar compounds show poor aqueous solubility, requiring co-solvents (e.g., 10% Cremophor EL) .
  • Stability :
    • Thermal : Conduct TGA/DSC to determine decomposition temperatures.
    • Photolytic : Expose to UV light (λ = 254 nm) for 24h and monitor degradation via LC-MS .
    • Hydrolytic : Assess stability in buffers (pH 1–9) at 37°C over 72h .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking, MD simulations) predict the biological targets of this compound?

Methodological Answer:

  • Target Prediction : Use SwissTargetPrediction or PharmMapper to identify potential targets (e.g., kinases, GPCRs) based on structural similarity to known ligands .
  • Docking : Employ AutoDock Vina to model interactions with targets like cyclooxygenase-2 (COX-2) or phosphodiesterases. Prioritize binding poses with lowest ΔG values .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD/RMSF to validate target engagement .

Q. What experimental strategies are recommended for resolving contradictory data in structure-activity relationship (SAR) studies of derivatives?

Methodological Answer:

  • Data Triangulation :
    • Synthetic Variants : Synthesize derivatives with systematic substitutions (e.g., replacing pyrrolidine with piperidine or altering fluorine position) .
    • Biological Assays : Test variants in parallel assays (e.g., enzyme inhibition, cell viability) to isolate substituent effects .
    • Statistical Analysis : Apply multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with activity .
  • Case Study : If fluorophenyl derivatives show conflicting potency, evaluate electron-withdrawing effects via Hammett plots or electrostatic potential maps .

Q. What in vivo models are suitable for assessing the pharmacokinetics and toxicity of this compound?

Methodological Answer:

  • PK Studies :
    • Rodent Models : Administer IV/PO doses (5–50 mg/kg) to Sprague-Dawley rats. Collect plasma samples at 0.5, 1, 2, 4, 8, 24h for LC-MS/MS analysis .
    • Tissue Distribution : Quantify compound levels in liver, kidney, and brain using homogenization and extraction .
  • Toxicity :
    • Acute : Single-dose MTD studies in mice (OECD 423).
    • Subchronic : 28-day repeat-dose study with histopathology and serum biochemistry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.